molecular formula C8H6Cl3FO2S B13640388 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride

Katalognummer: B13640388
Molekulargewicht: 291.6 g/mol
InChI-Schlüssel: PCMZJBGQVMOAJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of dichloro and fluorophenyl groups attached to an ethanesulfonyl chloride moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 1-(2,4-Dichloro-5-fluorophenyl)ethanone with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

1-(2,4-Dichloro-5-fluorophenyl)ethanone+Chlorosulfonic acid1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride\text{1-(2,4-Dichloro-5-fluorophenyl)ethanone} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 1-(2,4-Dichloro-5-fluorophenyl)ethanone+Chlorosulfonic acid→1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases to form the corresponding sulfonic acid.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride or other reduced forms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Lewis acids such as AlCl3, FeBr3

    Solvents: Organic solvents like dichloromethane, toluene

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Wissenschaftliche Forschungsanwendungen

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2,4-Dichloro-5-fluorophenyl)ethanone
  • 1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
  • 2,4-Dichloro-5-fluorobenzene

Uniqueness

1-(2,4-Dichloro-5-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the presence of both dichloro and fluorophenyl groups, which impart distinct chemical properties. These substituents influence the compound’s reactivity, making it a valuable reagent in various synthetic applications.

Eigenschaften

Molekularformel

C8H6Cl3FO2S

Molekulargewicht

291.6 g/mol

IUPAC-Name

1-(2,4-dichloro-5-fluorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H6Cl3FO2S/c1-4(15(11,13)14)5-2-8(12)7(10)3-6(5)9/h2-4H,1H3

InChI-Schlüssel

PCMZJBGQVMOAJA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1Cl)Cl)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.